2-イソプロピルマロン酸モノエチルエステル

概要

説明

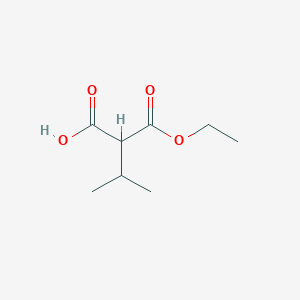

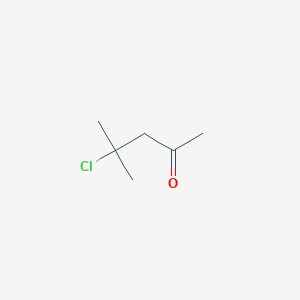

“2-Isopropyl-malonic acid monoethyl ester” is an ester compound . It contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group . Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol.

Synthesis Analysis

A practical large-scale synthesis of half-esters, such as monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, has been described . This synthesis applies the highly efficient selective monohydrolysis of symmetric diesters . The optimal conditions with regard to the type of base, equivalent, co-solvents, and the reaction time have been examined for large-scale reactions .

Molecular Structure Analysis

The molecular structure of “2-Isopropyl-malonic acid monoethyl ester” includes an isopropyl group attached directly to the oxygen atom . The part derived from the acid is benzoate .

Chemical Reactions Analysis

Half-esters of malonic acid such as monomethyl malonate and monoethyl malonate are very important building blocks . They have been frequently applied to the synthesis of a variety of significant pharmaceuticals and natural products .

Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

科学的研究の応用

1. マロン酸の半エステルの大量合成 マロン酸モノメチルエステルやマロン酸モノエチルエステルなどのマロン酸の半エステルは、非常に重要な構成要素です。 これらの化合物は、さまざまな重要な医薬品や天然物の合成に頻繁に用いられてきました 。 化合物「2-イソプロピルマロン酸モノエチルエステル」は、これらの半エステルの大量合成に用いることができます .

グリーンケミストリー

この選択的モノ加水分解反応の条件は、環境に優しく、簡単です。これは、水、少量の揮発性共溶媒、安価な試薬のみを必要とし、有害な副生成物は生成されません 。 したがって、「2-イソプロピルマロン酸モノエチルエステル」は、グリーンケミストリーの用途に用いることができます .

3. モノ置換マロン酸半オキシエステル(SMAHO)の調製 モノ置換マロン酸半オキシエステル(SMAHO)の使用は、その調製に関する散発的な参考文献によって妨げられてきました 。 “2-イソプロピルマロン酸モノエチルエステル”は、SMAHOの調製に用いることができます .

プロテオミクス研究

“2-エトキシカルボニル-3-メチルブタン酸”は、プロテオミクス研究に用いることができる生化学物質です .

5. 乳酸菌(LAB)における香味形成経路 “2-エトキシカルボニル-3-メチルブタン酸”は、細菌の香味形成経路のin silico予測に用いることができます 。 これは、発酵食品における香気生成の制御を改善することに大きな影響を与える可能性があります .

合成生物学

RPEアプローチは、合成生物学など、幅広い用途に簡単に拡張できます 。 したがって、“2-エトキシカルボニル-3-メチルブタン酸”は、合成生物学の用途に用いることができます .

作用機序

Safety and Hazards

将来の方向性

The development of a more efficient synthetic method for monoalkyl malonates on a large scale is essential . One method for the preparation of half-esters is monosaponification of symmetric diesters, but successful distinction of the two identical ester groups remains challenging . Some modified methods are reported applying Meldrum’s acid, but Meldrum’s acid is costly and not suitable for large-scale production of monoalkyl malononate .

特性

IUPAC Name |

2-ethoxycarbonyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAMVOUYSXARIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303258 | |

| Record name | 2-Isopropyl-malonic acid monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15112-52-4 | |

| Record name | NSC157563 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Isopropyl-malonic acid monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethyl carboxy)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate](/img/structure/B1652526.png)

![3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide](/img/structure/B1652530.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile](/img/structure/B1652531.png)

![N-[5-(1,2-dithiolan-3-yl)pentanoyl]valine](/img/structure/B1652536.png)